molecular formula C7H12BrClN2 B7952330 4-Bromo-5-isopropyl-3-methyl-1H-pyrazole hydrochloride

4-Bromo-5-isopropyl-3-methyl-1H-pyrazole hydrochloride

Cat. No.: B7952330
M. Wt: 239.54 g/mol
InChI Key: PHKDTCFUZAANOT-UHFFFAOYSA-N
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Description

4-Bromo-5-isopropyl-3-methyl-1H-pyrazole hydrochloride is a chemical compound with the molecular formula C7H11BrN2·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-isopropyl-3-methyl-1H-pyrazole hydrochloride typically involves the bromination of 5-isopropyl-3-methyl-1H-pyrazole. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 4-position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursorsThe hydrochloride salt is then formed by treating the brominated pyrazole with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-isopropyl-3-methyl-1H-pyrazole hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrazole derivatives .

Scientific Research Applications

4-Bromo-5-isopropyl-3-methyl-1H-pyrazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-isopropyl-3-methyl-1H-pyrazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-5-methyl-3-propan-2-yl-1H-pyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2.ClH/c1-4(2)7-6(8)5(3)9-10-7;/h4H,1-3H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKDTCFUZAANOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(C)C)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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